molecular formula C18H27ClN2O3S2 B4580900 N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4580900
M. Wt: 419.0 g/mol
InChI Key: WWZGMMOQFLMXJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N2-(5-chloro-2-methylphenyl)-N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)glycinamide" involves multistep chemical processes, including cyclization reactions, addition reactions, and the use of specific reagents to introduce various functional groups. An example includes the synthesis and characterization of related sulfone and sulfonyl compounds through reactions such as 1,3-dipolar cycloaddition and reductive alkylation, which are crucial for the formation of the compound's molecular framework (Petrov, Kalyazin, & Somov, 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography, revealing important details about their configuration and conformation. Studies on tetrazole derivatives, for instance, have elucidated the planarity of tetrazole rings and the non-conjugation of aryl rings to tetrazole groups, which are crucial for understanding the molecular structure and potential interactions of "N2-(5-chloro-2-methylphenyl)-N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)glycinamide" (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds involve a range of reactions, including cyclization, isomerization, and conjugate addition. These reactions are influenced by the presence of functional groups like methylsulfonyl, which impact the compound's reactivity towards nucleophiles and electrophiles. For example, the reactivity of methylthio- and methylsulfonylpolychlorobiphenyls under electron impact provides insights into the structural influence on fragmentation patterns, relevant for understanding the chemical behavior of "N2-(5-chloro-2-methylphenyl)-N1-[2-(cyclohexylthio)ethyl]-N2-(methylsulfonyl)glycinamide" (Bergman, Jansson, & Bamford, 1980).

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

A study explored the osteoclast inhibitory activity of a novel compound related to the one , focusing on its potential as a therapeutic agent for postmenopausal osteoporosis. The compound was found to inhibit osteoclast differentiation, which is crucial for the development of anti-osteoporosis drugs. It specifically suppressed signaling pathways important for osteoclast activity, suggesting its potential application in treating bone-related disorders (Cho et al., 2020).

Drug Metabolism Studies

Another study utilized a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiming to support the structural characterization of drug metabolites. This research demonstrates the application of the compound in understanding drug metabolism and facilitating the development of pharmaceuticals by providing a method for producing and analyzing drug metabolites (Zmijewski et al., 2006).

properties

IUPAC Name

2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-cyclohexylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S2/c1-14-8-9-15(19)12-17(14)21(26(2,23)24)13-18(22)20-10-11-25-16-6-4-3-5-7-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZGMMOQFLMXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methylphenyl)-N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide
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N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide

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